2-[Cyclobutyl(methyl)amino]acetic acid
Description
2-[Cyclobutyl(methyl)amino]acetic acid is a cyclobutyl-substituted amino acid derivative characterized by a cyclobutyl ring connected to a methylamino group, which is further attached to an acetic acid backbone.
Properties
IUPAC Name |
2-[cyclobutyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(5-7(9)10)6-3-2-4-6/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBSGYZQHUSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl(methyl)amino]acetic acid typically involves the reaction of cyclobutylamine with methyl bromoacetate, followed by hydrolysis. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclobutyl(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[Cyclobutyl(methyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Cyclobutyl(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl(methyl)amino group can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Differences and Implications
Substituent Effects: The Boc-protected amino group in the compound from enhances stability during synthetic reactions, making it suitable for stepwise peptide elongation . In contrast, the target compound’s methylamino group may offer simpler deprotection steps. The hydrochloride salt in ’s compound increases water solubility, advantageous for in vitro biological testing .
Molecular Weight and Reactivity: Lower molecular weight analogs (e.g., 2-(3-methylcyclobutyl)acetic acid, 128.17 g/mol ) may exhibit higher volatility or diffusion rates in organic reactions. Bulky substituents (e.g., Boc group in ) could sterically hinder nucleophilic or electrophilic reactions at the amino group.
Applications :
- Pharmaceutical Intermediates : Compounds like those in and are explicitly used as building blocks for drug candidates, suggesting similar utility for the target compound .
- Lipophilicity : The 3-chlorophenyl derivative () may enhance membrane permeability in drug design , whereas the hydrochloride salt () prioritizes aqueous solubility .
Biological Activity
2-[Cyclobutyl(methyl)amino]acetic acid, also known as cyclobutylmethylglycine, is a compound that has garnered attention for its unique biological properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_7H_13ClN_2O_2
- Molar Mass : Approximately 179.64 g/mol
- Solubility : Exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for biological applications.
The compound features a cyclobutyl group attached to a methylamino acetic acid structure, making it an amino acid derivative with distinct chemical properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act on specific molecular targets, including:
- Amino Acid Transporters : The compound may influence the transport of amino acids across cell membranes, particularly in cancer cells, where altered amino acid metabolism is a hallmark of malignancy .
- Enzyme Inhibition/Activation : It may serve as an inhibitor or activator for various enzymes involved in metabolic pathways, leading to significant physiological effects .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems may contribute to neuroprotective or neurotherapeutic properties.
- Antitumor Activity : Preliminary studies suggest that the compound could play a role in targeting cancer cell metabolism and growth .
In Vitro Studies
A series of in vitro studies have evaluated the effects of this compound on various cancer cell lines. These studies have focused on:
- Cell Viability Assays : Assessed the impact on cell proliferation in human-derived cancer cells (e.g., A549 lung cancer cells).
- Uptake Mechanisms : Investigated how the compound interacts with amino acid transporters and its subsequent uptake by tumor cells .
In Vivo Studies
In vivo models have demonstrated the potential of this compound in:
- Tumor Imaging : The compound's analogs have shown promising imaging properties in tumor models, suggesting its utility in diagnostic applications .
- Therapeutic Efficacy : Efficacy studies indicated that treatment with this compound could significantly reduce tumor growth rates compared to controls.
Comparison with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Methylamino)acetic acid hydrochloride | Simple amino acid derivative | Lacks cyclobutyl group; simpler structure |
| 2-[Cyclopropyl(methyl)amino]acetic acid | Cyclopropyl variant | Smaller ring size; different pharmacological profile |
| 2-(Cyclohexylmethylamino)acetic acid | Larger cycloalkane | Larger ring structure; potential for different interactions |
The presence of both the cyclobutyl and methyl groups contributes to the unique activity profile of this compound compared to other amino acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
